(R)-1,2-Epoxydecane

Catalog No.
S1900559
CAS No.
67210-36-0
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1,2-Epoxydecane

CAS Number

67210-36-0

Product Name

(R)-1,2-Epoxydecane

IUPAC Name

(2R)-2-octyloxirane

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3/t10-/m1/s1

InChI Key

AAMHBRRZYSORSH-SNVBAGLBSA-N

SMILES

CCCCCCCCC1CO1

Canonical SMILES

CCCCCCCCC1CO1

Isomeric SMILES

CCCCCCCC[C@@H]1CO1

The exact mass of the compound (R)-1,2-Epoxydecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-1,2-Epoxydecane is a chiral epoxide compound with the empirical formula C10_{10}H20_{20}O and a molecular weight of 156.27 g/mol. It is recognized for its unique three-membered cyclic ether structure, which contributes to its chemical reactivity and biological activity. The compound is typically a clear, colorless liquid with an ethereal odor, exhibiting a boiling point of approximately 94 °C at 15 mmHg and a density of 0.84 g/mL at 25 °C .

, primarily involving ring-opening mechanisms. These reactions can be categorized into two main types:

  • Acid-Catalyzed Epoxide Opening: Under acidic conditions, the epoxide ring can be cleaved by nucleophiles through an SN_N2-like backside attack. This reaction typically yields trans-1,2-diols as products .
  • Base-Catalyzed Epoxide Opening: In the presence of bases or nucleophiles, the ring-opening follows an SN_N2 mechanism where nucleophilic attack occurs at the less hindered carbon atom of the epoxide .

(R)-1,2-Epoxydecane exhibits notable biological activities that make it useful in various applications. It has been identified as a precursor in the enantioselective synthesis of hydroxy fatty acids and fatty γ-lactones, which are important in pharmaceuticals and biochemistry . Additionally, its reactivity profile allows for potential applications in drug development and organic synthesis.

The synthesis of (R)-1,2-Epoxydecane can be achieved through several methods:

  • Epoxidation of Alkenes: One common method involves the reaction of decene with peracids (such as m-chloroperbenzoic acid) to produce the corresponding epoxide.
  • Organocatalyzed Reactions: Enantioselective methods utilizing organocatalysts can also produce (R)-1,2-Epoxydecane from aldehyde substrates .

(R)-1,2-Epoxydecane finds applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules.
  • Pharmaceuticals: Its role as a precursor in synthesizing bioactive compounds enhances its significance in drug development.
  • Material Science: The compound may also be explored for use in polymer chemistry due to its reactive nature.

Studies on (R)-1,2-Epoxydecane's interactions reveal its reactivity with various nucleophiles and electrophiles. It reacts vigorously with water under acidic conditions and can form stable adducts with amines and alcohols. Its polymerization potential in the presence of catalysts indicates a need for careful handling in laboratory settings .

Several compounds share structural similarities with (R)-1,2-Epoxydecane. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable PropertiesUnique Features
1,2-EpoxydecaneEpoxideChiral; used in enantioselective synthesisSpecific stereochemistry (R)
1,2-EpoxydodecaneEpoxideLarger carbon chainHigher molecular weight
1,2-EpoxyhexaneEpoxideShorter carbon chainLess steric hindrance
1,2-Epoxy-3-methylbutaneEpoxideBranched structureIncreased steric hindrance

(R)-1,2-Epoxydecane stands out due to its specific chiral configuration and its utility in synthesizing biologically relevant compounds. Its ability to undergo selective reactions makes it particularly valuable in organic chemistry.

(R)-1,2-Epoxydecane belongs to the chemical class of epoxides, also known as oxiranes, which are characterized by their three-membered ring structure containing two carbon atoms and one oxygen atom. The compound's systematic International Union of Pure and Applied Chemistry name is (R)-2-octyloxirane, reflecting its structural composition of an oxirane ring substituted with an octyl group at the 2-position. The molecule features the Chemical Abstracts Service registry number 67210-36-0, distinguishing it from its racemic counterpart which carries the registry number 2404-44-6.

The molecular structure of (R)-1,2-epoxydecane can be represented by the Simplified Molecular Input Line Entry System notation CCCCCCCCC1CO1, indicating a linear octyl chain connected to the epoxide ring. The compound's InChI (International Chemical Identifier) key AAMHBRRZYSORSH-UHFFFAOYNA-N provides a unique digital fingerprint for this specific stereoisomer. The basic structural framework consists of a decyl chain where carbons 1 and 2 are incorporated into a three-membered oxirane ring, creating the characteristic epoxide functionality that defines this class of compounds.

PropertyValue
Molecular FormulaC₁₀H₂₀O
Molecular Weight156.27 g/mol
Chemical Abstracts Service Number67210-36-0
International Union of Pure and Applied Chemistry Name(R)-2-octyloxirane
InChI KeyAAMHBRRZYSORSH-UHFFFAOYNA-N
Simplified Molecular Input Line Entry SystemCCCCCCCCC1CO1

The epoxide functional group in (R)-1,2-epoxydecane exhibits significant ring strain due to the three-membered cyclic structure, which deviates substantially from ideal tetrahedral bond angles. This structural feature imparts characteristic reactivity patterns that distinguish epoxides from other ether compounds, making them valuable intermediates in organic synthesis. The presence of the long alkyl chain provides both hydrophobic character and conformational flexibility to the molecule, influencing its physical properties and reactivity patterns in various chemical environments.

Stereochemical Configuration and Absolute Stereochemistry

The stereochemical designation of (R)-1,2-epoxydecane reflects the absolute configuration at the chiral carbon atom within the epoxide ring, determined according to the Cahn-Ingold-Prelog priority rules. The (R) configuration indicates that when viewing the chiral center with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups are arranged in a clockwise manner according to their assigned priorities. This stereochemical arrangement distinguishes (R)-1,2-epoxydecane from its (S)-enantiomer, creating two distinct molecular entities with identical connectivity but opposite three-dimensional arrangements.

The formation of chiral epoxides like (R)-1,2-epoxydecane from prochiral alkene precursors represents a fundamental challenge in asymmetric synthesis, as both enantiomers can potentially form during non-selective epoxidation reactions. The stereochemical outcome of epoxide formation depends critically on the reaction conditions and catalysts employed, with various asymmetric methodologies developed to achieve high enantiomeric excess in favor of one stereoisomer over the other. The absolute stereochemistry of (R)-1,2-epoxydecane can be maintained through stereospecific reactions that proceed with retention or predictable inversion of configuration at the chiral centers.

Stereochemical analysis of (R)-1,2-epoxydecane reveals that the molecule possesses a single chiral center located at carbon-2 of the epoxide ring, where the octyl substituent, hydrogen atom, and the carbon-oxygen bonds of the ring create the asymmetric environment. The three-dimensional structure can be visualized with the octyl chain extending away from the epoxide ring, creating a molecular geometry that influences both the compound's physical properties and its interactions with chiral environments such as enzymes or chiral catalysts. This stereochemical feature makes (R)-1,2-epoxydecane particularly valuable in applications requiring specific spatial arrangements of functional groups.

Historical Context in Epoxide Chemistry

The development of epoxide chemistry traces its origins to the nineteenth century, with early discoveries laying the foundation for understanding these unique cyclic ether compounds. The first successful synthesis of ethylene oxide was achieved in 1859 by Wurtz, a French chemist, who prepared the compound by reacting 2-chloroethanol with potassium hydroxide, establishing the fundamental principles that would later be applied to more complex epoxide systems. This pioneering work demonstrated the feasibility of creating three-membered oxygen-containing rings and opened pathways for subsequent investigations into epoxide chemistry.

Industrial development of epoxide production began in earnest during the early twentieth century, with the establishment of the chlorohydrin process by Badische Anilin und Soda Fabrik in 1914, based on Wurtz's foundational discoveries. Although this early industrial method achieved high selectivity exceeding 90%, environmental concerns related to byproduct formation led to the development of more sustainable direct oxidation approaches. The evolution of epoxide synthesis methodologies paralleled advances in understanding of reaction mechanisms and stereochemical control, ultimately enabling the preparation of complex chiral epoxides like (R)-1,2-epoxydecane.

The emergence of asymmetric epoxidation as a distinct field of study gained momentum in the latter half of the twentieth century, with Henbest's initial investigations in 1965 marking the beginning of systematic efforts to control stereochemistry in epoxide formation. These early studies employed homochiral peracids to achieve asymmetric oxidation of prochiral alkenes, though initial enantiomeric excess values remained modest at approximately 8%. The field experienced revolutionary advancement through the work of Katsuki and Sharpless in 1980, who developed titanium-based catalytic systems capable of achieving enantiomeric excess values exceeding 90% in asymmetric epoxidation reactions.

Complementary developments in asymmetric epoxidation emerged through the pioneering contributions of Jacobsen, who introduced manganese-based salen complexes for the enantioselective epoxidation of unfunctionalized alkenes. The Jacobsen epoxidation methodology, developed in the early 1990s, provided access to chiral epoxides like (R)-1,2-epoxydecane through catalytic processes that achieved excellent stereochemical control. These historical developments established the theoretical and practical foundations necessary for the efficient synthesis and application of enantiomerically pure epoxides in modern organic chemistry.

Significance in Asymmetric Synthesis Research

(R)-1,2-Epoxydecane serves as an important chiral building block in asymmetric synthesis research, providing a versatile platform for the construction of complex molecular architectures with defined stereochemistry. The compound's utility stems from the high reactivity of the epoxide functional group, which undergoes ring-opening reactions with various nucleophiles to generate products containing multiple functional groups and chiral centers. These transformations can proceed with predictable stereochemical outcomes, enabling synthetic chemists to design reaction sequences that build molecular complexity while maintaining precise control over absolute configuration.

Research applications of (R)-1,2-epoxydecane encompass diverse areas of synthetic methodology development, including investigations into novel ring-opening reactions, catalyst design, and mechanistic studies of stereoselective processes. The compound serves as a model substrate for evaluating the effectiveness of new asymmetric catalysts and reaction conditions, providing benchmark data for comparing different synthetic approaches. Advanced synthetic methodologies utilizing (R)-1,2-epoxydecane have demonstrated the compound's capacity to participate in cascade reactions, multicomponent couplings, and other complex transformation sequences that generate structurally diverse products.

The significance of (R)-1,2-epoxydecane in pharmaceutical research relates to its potential as a precursor for bioactive compounds and drug intermediates. Epoxide-derived molecules frequently exhibit important biological activities, and the availability of enantiomerically pure starting materials like (R)-1,2-epoxydecane enables the preparation of optically active pharmaceutical targets. The compound's structural features, including the long alkyl chain and reactive epoxide functionality, provide opportunities for structure-activity relationship studies and medicinal chemistry optimization programs.

Synthesis MethodEnantiomeric ExcessYieldReference Application
Jacobsen Epoxidation>90%VariableAsymmetric catalyst development
Sharpless Epoxidation>90%HighAllylic alcohol derivatives
Enzymatic Resolution>95%ModerateBiocatalytic processes
Asymmetric Synthesis>85%GoodPharmaceutical intermediates

Contemporary research directions involving (R)-1,2-epoxydecane include investigations into sustainable synthesis methods, including biocatalytic approaches that employ enzymatic systems for stereoselective epoxide formation and resolution. These environmentally friendly methodologies offer advantages in terms of mild reaction conditions, high selectivity, and reduced waste generation compared to traditional chemical approaches. The development of efficient synthetic routes to (R)-1,2-epoxydecane continues to attract research attention as demand for chiral building blocks in pharmaceutical and materials science applications continues to expand.

(R)-1,2-Epoxydecane represents a chiral three-membered cyclic ether with the molecular formula C₁₀H₂₀O [1] [2] [3]. The compound features a highly strained oxirane ring attached to an octyl chain, with the R-configuration denoting the absolute stereochemistry at the stereogenic center [2] [3]. The molecule's IUPAC name is (R)-2-octyloxirane, reflecting its structural organization [2] [3].

The conformational analysis of (R)-1,2-Epoxydecane reveals significant constraints imposed by the three-membered epoxide ring. The oxirane ring exhibits substantial ring strain due to the deviation from ideal tetrahedral bond angles, with C-O-C and O-C-C angles compressed to approximately 60° compared to the preferred 109.5° [4] [5]. This geometric constraint results in considerable angle strain and torsional strain, as the ring system forces adjacent bonds into eclipsed conformations [4] [6].

The epoxide ring adopts a planar geometry, as three points in space necessarily define a plane [4] [5]. However, the attached octyl chain retains conformational flexibility, allowing for various extended and folded conformations that minimize steric interactions while maintaining the rigid epoxide ring structure [7]. The conformational preferences of the aliphatic chain follow typical alkane behavior, with gauche and anti arrangements around each C-C bond.

Fundamental Physical Properties

Boiling Point (94°C/15 mmHg) and Density (0.84 g/mL)

(R)-1,2-Epoxydecane exhibits a boiling point of 94°C at 15 mmHg, reflecting the compound's moderate volatility and intermolecular forces [8] [9]. This reduced pressure boiling point is characteristic of compounds that may decompose or polymerize at atmospheric pressure under elevated temperatures. The relatively low boiling point, considering the ten-carbon chain length, can be attributed to the reduced van der Waals interactions due to the presence of the oxygen heteroatom and the compact three-membered ring structure.

The density of 0.84 g/mL at standard conditions indicates that (R)-1,2-Epoxydecane is less dense than water, consistent with its predominantly hydrocarbon character [8] [9]. This density value falls within the typical range for aliphatic ethers and reflects the contribution of the oxygen atom's lower atomic mass compared to carbon while maintaining similar molecular packing efficiency.

Refractive Index (1.427-1.43)

The refractive index range of 1.427-1.43 for (R)-1,2-Epoxydecane provides insight into the compound's optical density and molecular polarizability [10] [8]. This value is consistent with saturated aliphatic ethers and reflects the electron density distribution around the oxygen atom within the strained ring system. The relatively narrow range indicates consistent purity specifications across different commercial sources.

The refractive index measurement serves as a critical quality control parameter for (R)-1,2-Epoxydecane, as deviations from this range may indicate the presence of impurities, degradation products, or isomeric variations [10]. The specific value within this range can be influenced by temperature, with higher temperatures generally resulting in lower refractive index values due to thermal expansion effects.

Solubility Parameters and Partition Coefficient (LogP 3.81)

The partition coefficient (LogP) value of 3.81 for (R)-1,2-Epoxydecane indicates a strong preference for lipophilic environments over aqueous phases [8]. This value suggests that the compound is approximately 6,400 times more soluble in octanol than in water, reflecting the dominance of the hydrophobic octyl chain over the polar epoxide functionality [11].

The LogP value of 3.81 positions (R)-1,2-Epoxydecane in the moderately lipophilic range, indicating significant membrane permeability potential and preferential distribution into organic phases [11]. This parameter is crucial for understanding the compound's environmental fate, bioaccumulation potential, and extraction behavior in separation processes.

(R)-1,2-Epoxydecane demonstrates complete insolubility in water due to the predominant hydrophobic character of the octyl chain [12] [9]. The compound readily dissolves in nonpolar and moderately polar organic solvents, including hydrocarbons, ethers, esters, and chlorinated solvents. This solubility profile is typical for long-chain aliphatic ethers and influences both its synthetic applications and purification methods.

Spectroscopic Characterization

Infrared Spectroscopy Profile

The infrared spectrum of (R)-1,2-Epoxydecane exhibits characteristic absorption bands that provide definitive identification of the epoxide functional group. The symmetric ring breathing vibration appears in the range of 1280-1230 cm⁻¹, representing the coordinated stretching and contraction of all three bonds within the oxirane ring [13]. This vibration is diagnostic for epoxides and appears in the region typically associated with C-O stretching vibrations.

The asymmetric C-O-C stretching vibration manifests in the 950-810 cm⁻¹ region, where one C-O bond stretches while the other contracts [13]. This absorption is characteristically intense due to the significant dipole moment change during the vibration. The symmetric C-O-C stretching vibration occurs in the 880-750 cm⁻¹ range, where both C-O bonds stretch simultaneously while the C-C bond contracts [13].

Additional characteristic absorptions include C-H stretching vibrations in the 2800-3000 cm⁻¹ region from the aliphatic chain, C-H deformation modes around 1350-1480 cm⁻¹, and the absence of O-H or C=O stretching absorptions, confirming the ether structure [13] [14]. The intensity and precise frequency of epoxide-related absorptions serve as reliable indicators for monitoring ring-opening reactions and assessing compound purity.

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of (R)-1,2-Epoxydecane displays distinctive signals that enable structural confirmation and stereochemical analysis. The epoxide ring protons appear in the characteristic 2.5-3.0 ppm region, with the stereocenter proton typically showing complex coupling patterns due to interactions with both the ring methylene protons and the adjacent aliphatic chain [15] [16].

The octyl chain protons generate a series of overlapping multipets in the 0.8-2.0 ppm region, with the terminal methyl group appearing as a triplet around 0.9 ppm [15] [16]. The methylene groups adjacent to the epoxide ring show distinctive downfield chemical shifts due to the electron-withdrawing effect of the oxygen atom. Integration ratios confirm the molecular structure with expected proton counts for each structural element.

¹³C NMR spectroscopy provides additional structural confirmation, with the epoxide carbon atoms appearing in the 45-65 ppm range, distinctly separated from the aliphatic chain carbons that appear in the 10-35 ppm region [16]. The stereocenter carbon shows characteristic chemical shift patterns that can be used to confirm the R-configuration through comparison with authentic standards or computational predictions.

Mass Spectrometric Analysis

Mass spectrometric fragmentation of (R)-1,2-Epoxydecane follows predictable patterns characteristic of epoxide compounds. The molecular ion peak appears at m/z 156, corresponding to the molecular weight of C₁₀H₂₀O [1] [15]. However, this peak is often weak due to the facile fragmentation of the strained epoxide ring under electron impact conditions.

The base peak typically occurs at m/z 71, resulting from the loss of the octyl chain (C₈H₁₇, 113 mass units) from the molecular ion [1] [15]. This fragmentation pattern reflects the preferential cleavage adjacent to the electron-rich oxygen atom, generating a stable oxirane cation fragment. Additional significant fragments include m/z 41, 43, and 55, representing various alkyl chain fragmentations and rearrangement processes [1] [15].

Gas chromatography-mass spectrometry (GC-MS) analysis provides both separation and identification capabilities, with retention times dependent on column type and conditions. The characteristic fragmentation pattern serves as a reliable identification tool, particularly when combined with retention time data and authentic reference standards [1] [15].

Thermodynamic Stability and Reactivity Profile

(R)-1,2-Epoxydecane exhibits inherent thermodynamic instability due to the substantial ring strain energy of approximately 27-28 kcal/mol associated with the three-membered oxirane ring [17] [18]. This ring strain arises from both angle strain, caused by the compression of bond angles from the ideal tetrahedral value of 109.5° to approximately 60°, and torsional strain resulting from enforced eclipsing interactions between adjacent bonds [6].

Despite this thermodynamic instability, (R)-1,2-Epoxydecane demonstrates kinetic stability under normal storage conditions, allowing for isolation and handling without spontaneous decomposition [12] [9]. The compound's reactivity profile is dominated by nucleophilic ring-opening reactions, where the release of ring strain provides the driving force for reaction with various nucleophiles [19] [20]. These reactions typically proceed via SN2 mechanisms under basic conditions, with nucleophilic attack occurring preferentially at the less substituted carbon atom [19] [20].

The high reactivity toward nucleophiles distinguishes epoxides from other ethers, as the ring strain overcomes the typically poor leaving ability of alkoxide groups [21] [6]. Common nucleophiles that react readily with (R)-1,2-Epoxydecane include hydroxide ions, alkoxides, amines, Grignard reagents, and hydride sources [20] [6]. Under acidic conditions, protonation of the epoxide oxygen enhances electrophilicity and can lead to regioselective ring opening at the more substituted carbon through mechanisms with substantial SN1 character [19].

- Conventional and Microwave-Assisted Methods

MethodCatalyst/OxidantConditionsYield (%)Enantioselectivity (% ee)Reference
Jacobsen-Katsuki EpoxidationMn(salen)/NaOCl or m-CPBA0°C, CH₂Cl₂/H₂O, pH 11.350-9090-98 [1] [2] [3]
Titanium-salen ComplexTi-salen/H₂O₂RT, various solvents70-9082-95 [6] [7]
Organocatalytic (Imidazolidinone)Imidazolidinone/NsNIPh-30°C, CH₂Cl₂-AcOH72-9588-95 [8]
Vanadium-catalyzedVO(acac)₂/TBHP50-113°C, toluene60-8570-85 [9]
Microwave-assisted VO(acac)₂VO(acac)₂/TBHP (microwave)113°C, 3h (vs 6-10 days)81Not specified [9]

The choice of oxidant significantly influences both the reaction efficiency and selectivity. Tert-butyl hydroperoxide (TBHP) has emerged as an alternative to mCPBA in metal-catalyzed systems, offering advantages in terms of atom economy and reduced waste generation [9]. Hydrogen peroxide represents the most environmentally benign oxidant, though its use requires careful control of reaction conditions to prevent decomposition and ensure optimal selectivity [10] [11].

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthetic protocols have revolutionized the field of epoxidation chemistry by dramatically reducing reaction times while maintaining or improving selectivity profiles [12] [9] [13]. The application of microwave irradiation to epoxidation reactions represents a significant advancement in process efficiency and energy conservation.

The vanadium-catalyzed epoxidation of hindered homoallylic alcohols under microwave conditions exemplifies the potential of this technology [9]. Using vanadyl bis(acetylacetonate) as the catalyst and tert-butyl hydroperoxide as the oxidant, microwave irradiation enables completion of epoxidation reactions within 3 hours, compared to 6-10 days required under conventional heating conditions [9].

The mechanism of microwave enhancement involves selective heating of polar molecules and ionic species within the reaction mixture [12] [13]. This selective heating promotes faster reaction kinetics by increasing the effective concentration of reactive intermediates and facilitating more efficient collision frequencies between reactants [12].

Critical parameters for microwave-assisted epoxidation include power setting, reaction temperature, and vessel design [9] [13]. Open-vessel conditions are generally preferred to allow for controlled evaporation of volatile byproducts, while maintaining reaction temperatures between 100-120°C provides optimal balance between reaction rate and selectivity [9].

The substrate scope for microwave-assisted epoxidation extends beyond simple terminal alkenes to include complex polyfunctionalized molecules [13]. The method has demonstrated particular utility in the synthesis of polypropionate chains and other stereochemically complex natural product precursors [9].

Catalyst-Dependent Approaches

Catalyst-dependent approaches to enantioselective epoxidation represent the most sophisticated and versatile methodologies for producing (R)-1,2-epoxydecane with high stereochemical purity [1] [14] [2]. These approaches rely on chiral catalysts to control the facial selectivity of oxygen delivery to the prochiral alkene substrate.

The effectiveness of catalyst-dependent systems depends critically on the match between catalyst structure, substrate characteristics, and reaction conditions [1] [2]. Successful catalyst design requires consideration of both electronic and steric factors that govern the transition state geometry during the oxygen transfer process [14] [3].

Metal-based catalysts dominate this field, with manganese, titanium, and vanadium complexes showing particular promise for terminal alkene substrates [6] [7] [1] [2]. The choice of metal center influences both the reactivity and selectivity of the epoxidation process, with each metal offering distinct advantages for specific substrate classes [14] [3].

Ligand design plays a crucial role in determining catalyst performance. Salen-type ligands have proven particularly effective due to their ability to create well-defined chiral environments around the metal center while maintaining sufficient flexibility to accommodate various substrate geometries [1] [14] [2].

Reaction optimization requires systematic investigation of multiple parameters including catalyst loading, oxidant choice, solvent selection, and temperature control [9] [3]. The interplay between these factors can significantly impact both the yield and enantioselectivity of the transformation [1] [2].

Asymmetric Synthesis Routes

Jacobsen-Katsuki Epoxidation Methodology

The Jacobsen-Katsuki epoxidation methodology represents one of the most significant breakthroughs in asymmetric catalytic epoxidation, providing reliable access to enantioenriched epoxides from unfunctionalized alkenes [1] [14] [2]. This methodology employs chiral manganese(III) salen complexes as catalysts, enabling the enantioselective epoxidation of a broad range of alkene substrates including terminal alkenes such as 1-decene [1] [3].

The catalyst system utilizes a C₂-symmetric manganese(III) salen ligand framework that creates a chiral environment around the metal center [1] [14]. The stereochemical outcome of the reaction is determined by the preferential approach of the alkene substrate to one face of the oxidized manganese species, with the salen ligand providing steric differentiation between the two possible approach geometries [14] [3].

Oxidant selection critically influences both the efficiency and selectivity of the Jacobsen-Katsuki epoxidation [1] [2] [3]. Sodium hypochlorite represents the most commonly employed oxidant, providing excellent turnover numbers and high enantioselectivities when used under biphasic conditions [1] [3]. The reaction is typically conducted at 0°C in a dichloromethane-water mixture, with the pH carefully maintained at 11.3 to ensure optimal catalyst performance [1] [2].

Meta-chloroperoxybenzoic acid serves as an alternative oxidant, particularly useful for laboratory-scale transformations [1] [3]. However, the use of mCPBA requires careful temperature control and the presence of additives to prevent catalyst degradation and maintain high enantioselectivity [2] [3].

The mechanism of the Jacobsen-Katsuki epoxidation involves the initial oxidation of the manganese(III) center to form a high-valent manganese-oxo species [14] [3]. This reactive intermediate then transfers an oxygen atom to the alkene substrate through either a concerted or stepwise pathway, with the precise mechanism remaining a subject of ongoing investigation [14] [15] [3].

Substrate scope encompasses a wide range of alkene types, with terminal alkenes like 1-decene providing excellent enantioselectivities (90-98% ee) and good yields (50-90%) [1] [2] [3]. The methodology shows particular effectiveness for alkenes that lack coordinating functional groups, making it complementary to the Sharpless asymmetric epoxidation which requires allylic alcohol substrates [1] [14].

Shi Epoxidation Applications

The Shi epoxidation represents a landmark achievement in organocatalytic asymmetric synthesis, utilizing chiral ketone catalysts derived from D-fructose to achieve highly enantioselective epoxidation of various alkene classes [16] [17] [18] [19]. This methodology has found particular application in the synthesis of terminal epoxides, including (R)-1,2-epoxydecane, through the epoxidation of 1-decene [16] [18] [20].

Table 2: Shi Epoxidation Applications for Terminal Alkenes

Substrate TypeCatalystOxidantConditionsTypical Yield (%)Typical ee (%)Reference
Trans-disubstituted alkenesD-fructose ketoneOxone/K₂CO₃0°C, CH₃CN/DMM/H₂O70-9085-98 [16] [18] [19]
Trisubstituted alkenesD-fructose ketoneOxone/K₂CO₃0-20°C, pH 10.565-8580-95 [19] [20]
Terminal alkenesModified ketone catalystH₂O₂/CH₃CNRT, acetonitrile60-8070-90 [21]
Conjugated alkenesSecond-generation catalystOxone0°C, buffered system75-9590-96 [19]

The chiral ketone catalyst is readily prepared from D-fructose through a straightforward ketalization and oxidation sequence [19] [21]. The low cost and ready availability of D-fructose ($15/kg) makes this methodology economically attractive for large-scale applications [19]. The catalyst can be used in catalytic amounts (20-30 mol%), providing excellent turnover numbers while maintaining high enantioselectivity [19] [20].

The reaction mechanism proceeds through the formation of a chiral dioxirane intermediate generated by the reaction of the ketone catalyst with Oxone (potassium peroxymonosulfate) [18] [22] [19]. This dioxirane species serves as the active epoxidizing agent, transferring oxygen to the alkene substrate through a concerted mechanism that preserves the stereochemical information encoded in the catalyst structure [18] [19].

Solvent selection plays a crucial role in optimizing both yield and enantioselectivity [19]. The optimal solvent system typically consists of a 2:1 mixture of dimethoxymethane and acetonitrile, which provides the appropriate polarity balance for both catalyst activation and substrate solubilization [19]. Water is required as a co-solvent to facilitate the formation of the dioxirane intermediate [18] [19].

pH control represents another critical parameter, with optimal conditions typically maintained at pH 10.5 through the addition of potassium carbonate [19]. At this pH, the ketone catalyst remains sufficiently reactive to compete with Oxone decomposition while avoiding catalyst degradation through competing Baeyer-Villiger oxidation [19].

Temperature effects significantly influence enantioselectivity, with lower temperatures generally providing higher ee values [19]. Reactions are typically conducted between -10°C and 20°C, with 0°C representing the optimal balance between reaction rate and selectivity for most substrates [19] [20].

Other Enantioselective Approaches

Beyond the well-established Jacobsen-Katsuki and Shi methodologies, several additional enantioselective approaches have been developed for the asymmetric epoxidation of terminal alkenes [8] [23] [6] [24]. These alternative methodologies offer complementary advantages in terms of substrate scope, reaction conditions, or environmental impact [8] [23] [10].

Organocatalytic approaches utilizing chiral imidazolidinone catalysts have shown remarkable success in achieving high enantioselectivities for terminal alkene epoxidation [8]. These catalysts operate through an iminium activation mechanism, where the alkene substrate forms a temporary covalent bond with the catalyst prior to oxidation [8]. The reaction typically employs iodosobenzene derivatives as oxidants and operates at low temperatures (-30°C) to maximize enantioselectivity [8].

Aspartate-catalyzed epoxidation represents an innovative approach utilizing amino acid-derived catalysts [23]. This methodology employs hydrogen peroxide as the oxidant and operates through a peracid intermediate formed by the reaction of aspartic acid with the peroxide [23]. The reaction demonstrates excellent turnover numbers (up to 17 catalytic cycles) while achieving enantioselectivities up to 92% ee for suitable substrates [23].

Titanium-based catalysts with salalen ligands offer another viable approach for terminal alkene epoxidation [6] [7]. These systems typically employ hydrogen peroxide as the oxidant and can achieve excellent enantioselectivities (82-95% ee) under mild reaction conditions [6] [7]. The catalyst system demonstrates particular effectiveness for α-branched terminal alkenes, which often provide the highest levels of enantioenrichment [6].

Vanadium-catalyzed systems represent a cost-effective alternative for asymmetric epoxidation [9] [25]. These catalysts typically utilize vanadyl acetylacetonate complexes in combination with chiral ligands and tert-butyl hydroperoxide as the oxidant [9]. While enantioselectivities are generally lower than those achieved with manganese or titanium systems, vanadium catalysts offer advantages in terms of cost and availability [9] [25].

Electrochemical epoxidation methodologies have emerged as promising green alternatives for asymmetric epoxide synthesis [26] [27] [28]. These approaches utilize water as the oxygen source and operate under mild conditions without the need for chemical oxidants [26] [28]. Recent developments have achieved Faradaic efficiencies up to 89% while demonstrating the potential for enantioselective transformations through the use of chiral electrode modifiers [27].

Photocatalytic Epoxidation Processes

TiO₂-Mediated Photocatalysis

Titanium dioxide-mediated photocatalysis represents a sustainable and environmentally benign approach to epoxidation chemistry, offering the potential to utilize solar energy for the conversion of alkenes to epoxides [29] [30] [31]. The photocatalytic epoxidation of 1-decene using TiO₂ systems provides access to 1,2-epoxydecane through a mechanistically distinct pathway that involves the generation of reactive oxygen species under UV irradiation [29] [30].

Table 3: Photocatalytic Epoxidation Processes

PhotocatalystLight SourceOxidantMechanismActivityReference
TiO₂UV (λ > 300 nm)O₂OH radical formationModerate [29] [30] [32]
TiO₂-SiO₂ binary oxidesUV irradiationO₂O₃⁻ species formationHigh selectivity [29]
Au/TiO₂Visible lightH₂O + O₂H₂O₂ in-situ generationEnhanced charge separation [33] [34]
CuxO/TiO₂Visible lightO₂Propylene epoxidationImproved conversion [35] [36]
High-entropy oxideVisible light (550 nm)H₂O + O₂Direct H₂O₂ productionHigh quantum yield (38.8%) [37]

The fundamental mechanism of TiO₂-mediated photocatalysis involves the absorption of UV photons with energy greater than the band gap (3.2 eV for anatase TiO₂), leading to the generation of electron-hole pairs [30] [38]. These charge carriers migrate to the surface where they participate in redox reactions with adsorbed molecules [30]. The photogenerated holes react with surface hydroxyl groups or water molecules to produce highly reactive hydroxyl radicals, while electrons reduce molecular oxygen to form superoxide radicals [30] [38].

The active oxygen species responsible for epoxidation have been identified through electron paramagnetic resonance spectroscopy and isotopic labeling studies [29] [30]. In TiO₂-SiO₂ binary oxide systems, the formation of ozonide anion (O₃⁻) species has been demonstrated to be the key intermediate responsible for selective epoxidation [29]. These species form through the reaction of photogenerated holes with molecular oxygen and exhibit high reactivity toward alkene substrates while maintaining selectivity for epoxidation over competing oxidation pathways [29].

Catalyst design parameters significantly influence both activity and selectivity in photocatalytic epoxidation [30] [38]. The crystalline phase of TiO₂ affects photocatalytic performance, with anatase typically showing higher activity than rutile due to its more negative conduction band potential and longer charge carrier lifetimes [30]. Surface area and particle size also play crucial roles, with nanostructured materials generally exhibiting enhanced performance due to increased surface-to-volume ratios [30] [38].

Binary oxide systems, particularly TiO₂-SiO₂ composites with low titanium content, have demonstrated superior selectivity for epoxidation compared to pure TiO₂ [29]. These systems feature isolated tetrahedral titanium species that are highly active for epoxidation while minimizing side reactions such as alkene isomerization or over-oxidation [29].

The reaction conditions for TiO₂-mediated epoxidation typically involve mild temperatures (room temperature to 60°C) and atmospheric pressure [29] [31]. The use of molecular oxygen as the sole oxidant eliminates the need for stoichiometric chemical oxidants, making the process environmentally sustainable [29] [30].

H₂O₂ as Oxidant in Photocatalytic Systems

The integration of hydrogen peroxide as an oxidant in photocatalytic systems represents an advanced approach that combines the selectivity advantages of peroxide chemistry with the sustainability benefits of photocatalysis [33] [37] [34]. These hybrid systems enable the photocatalytic generation of H₂O₂ in situ, followed by its utilization for selective epoxidation reactions [33] [37] [34].

Photocatalytic hydrogen peroxide synthesis typically employs the two-electron reduction of molecular oxygen coupled with water oxidation [33] [37] [39]. The reaction proceeds according to the overall stoichiometry: H₂O + O₂ → H₂O₂ + ½O₂, with the process driven by photogenerated charge carriers [33] [37]. This approach eliminates the need for external H₂O₂ supply while providing controlled concentrations of the oxidant at the reaction site [37] [34].

Gold-modified TiO₂ photocatalysts have demonstrated exceptional performance for H₂O₂ generation and subsequent epoxidation applications [33] [34]. The gold nanoparticles serve multiple functions: enhancing visible light absorption through surface plasmon resonance effects, facilitating charge carrier separation, and providing catalytic sites for oxygen reduction [33] [34]. The spatial separation of oxidation and reduction reactions on different catalyst components (TiO₂ for water oxidation, Au for oxygen reduction) minimizes parasitic recombination processes [34].

High-entropy oxide photocatalysts represent a cutting-edge development in this field, incorporating multiple metal elements (Ti/V/Cr/Nb/Mo/W/Al/Cu) within a single crystalline phase [37]. These materials exhibit broadband light absorption extending into the visible region and demonstrate remarkable quantum yields (38.8% at 550 nm) for H₂O₂ production [37]. The intrinsic chemical complexity and high density of oxygen vacancies in these materials contribute to their exceptional photocatalytic performance [37].

Tandem photocatalytic systems have been developed to combine H₂O₂ generation with substrate epoxidation in a single reaction vessel [40] [36]. These systems utilize compartmentalized catalyst designs where one component generates H₂O₂ through photocatalytic water oxidation and oxygen reduction, while another component catalyzes the epoxidation reaction using the in situ generated H₂O₂ [40] [36]. This approach has been successfully demonstrated for propylene epoxidation, achieving high selectivities while maintaining sustainable operation [36].

The mechanism of H₂O₂-mediated photocatalytic epoxidation involves several key steps: photogenerated charge separation, oxygen reduction to form hydrogen peroxide, activation of H₂O₂ at catalytic sites, and oxygen transfer to the alkene substrate [33] [37] [34]. The selectivity for epoxidation over competing reactions depends critically on the catalyst design and reaction conditions, with factors such as pH, temperature, and substrate concentration playing important roles [37] [39].

Surface modification strategies have been employed to enhance both H₂O₂ generation and epoxidation selectivity [33] [30]. These include the introduction of co-catalysts for selective oxygen reduction, surface passivation to prevent H₂O₂ decomposition, and the incorporation of hydrophobic domains to concentrate organic substrates near active sites [33] [30] [39].

Green Chemistry Approaches to Epoxidation

Green chemistry approaches to epoxidation focus on minimizing environmental impact while maintaining high efficiency and selectivity [26] [27] [10] [28]. These methodologies prioritize the use of benign oxidants, elimination of toxic solvents, reduction of waste generation, and implementation of energy-efficient processes [26] [10] [11].

Table 4: Green Chemistry Approaches to Epoxidation

MethodGreen FeaturesOxidant/ConditionsAdvantagesFaradaic Efficiency/YieldReference
Electrochemical epoxidationWater as oxygen source, room temperatureH₂O, electrochemicalNo CO₂ emission, mild conditionsUp to 89% [26] [27] [28]
H₂O₂-based epoxidationGreen oxidant, mild conditionsH₂O₂, RT-70°CEnvironmentally benign70-95% [10] [11]
Solvent-free conditionsNo organic solventsH₂O₂, neat conditionsHigh atom efficiency85-99% [10]
Tungsten-based heterogeneousRecyclable catalyst, H₂O₂ oxidantH₂O₂, solvent-freeCatalyst recovery, stability70-90% [10]
Microwave-assistedReduced energy, time efficiencyVarious oxidants, MW irradiationEnergy efficient, faster reactions60-90% [12] [9] [13]

Electrochemical epoxidation represents the pinnacle of green epoxidation technology, utilizing water as the sole oxygen source and operating under ambient conditions [26] [27] [28]. This methodology eliminates the need for chemical oxidants while producing hydrogen gas as a valuable co-product [26] [28]. The electrochemical approach operates through the anodic oxidation of water to generate reactive oxygen species that subsequently react with alkene substrates [26] [27].

The mechanism involves the formation of chemisorbed oxygen atoms (O*) on the electrode surface through water oxidation [41] [42]. These surface-bound oxygen species then react with alkenes through an Eley-Rideal mechanism to form epoxides [41] [42]. The selectivity for epoxidation over competing oxygen evolution can be controlled through electrode potential, substrate concentration, and electrode material selection [26] [27] [41].

Hydrogen peroxide-based systems represent the most widely adopted green approach to epoxidation due to the inherent environmental benignity of H₂O₂ [10] [11]. Hydrogen peroxide decomposes to water and oxygen, producing no toxic byproducts while providing excellent atom economy [10] [11]. These systems can operate under mild conditions (room temperature to 70°C) and are compatible with various catalyst types including homogeneous, heterogeneous, and biocatalytic systems [10] [11].

Solvent-free epoxidation protocols eliminate the environmental burden associated with organic solvents while often improving reaction efficiency through enhanced substrate-catalyst interactions [10]. These methodologies typically employ H₂O₂ as the oxidant with heterogeneous catalysts that can be easily separated and recycled [10]. The absence of solvents also simplifies product isolation and reduces waste generation [10].

Tungsten-based heterogeneous catalysts have emerged as particularly effective systems for green epoxidation [10]. These catalysts demonstrate excellent stability under reaction conditions, can be easily recovered and reused, and show high selectivity for epoxidation over competing oxidation pathways [10]. The use of supported tungsten complexes enables operation under solvent-free conditions while maintaining high catalytic activity [10].

Microwave-assisted protocols contribute to green chemistry principles through dramatic reductions in energy consumption and reaction times [12] [9] [13]. These methods typically reduce reaction times from hours or days to minutes while maintaining or improving selectivity profiles [12] [9]. The energy efficiency of microwave heating compared to conventional thermal methods provides additional environmental benefits [12] [13].

XLogP3

4.1

UNII

0P528KWQ7H

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(+)-1,2-epoxydecane

Dates

Last modified: 07-21-2023

Explore Compound Types